![molecular formula C21H23ClN6O3S B2725364 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251571-50-2](/img/structure/B2725364.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N . This key can be used to retrieve the compound’s structure from databases like PubChem or ChemSpider.Scientific Research Applications
Molecular Interaction Studies
Research involving similar compounds focuses on understanding the molecular interactions between these chemical entities and biological targets. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor used molecular orbital methods and conformational analysis to develop unified pharmacophore models. This provides insights into the molecular basis of receptor antagonism and helps in the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Structural Analysis
Another aspect of research is the synthesis of novel compounds and their structural characterization. Studies like the synthesis of pyrazole carboxamide derivatives containing a piperazine moiety (Hong-Shui Lv et al., 2013) and the facile synthesis of biaryl pyrazole sulfonamide derivatives (Brijesh Kumar Srivastava et al., 2008) contribute to the development of new pharmacologically active agents by providing a deeper understanding of their chemical properties and potential biological activities.
Anticancer Properties
The design, synthesis, and evaluation of compounds for their anticancer properties is another significant area of research. For example, a study on carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs demonstrated promising anticancer activity against the HeLa cell line (Ajeesh Kumar et al., 2016). Such studies contribute to the identification of potential new treatments for cancer.
Antimicrobial Activity
Research on the synthesis and antimicrobial evaluation of new compounds, such as piperazine and triazolo-pyrazine derivatives (Patil et al., 2021), showcases the potential of these compounds in addressing bacterial and fungal infections. This is crucial for the development of new antibiotics in the face of rising antimicrobial resistance.
Mechanism of Action
Target of Action
A structurally similar compound has been identified as an antagonist with high affinity and selectivity for the human dopamine d4 receptor .
Mode of Action
If it acts similarly to the structurally related compound, it may interact with the dopamine D4 receptor, potentially inhibiting the receptor’s activity .
Biochemical Pathways
If it acts on the dopamine d4 receptor like its structurally related compound, it may influence dopaminergic signaling pathways .
Result of Action
If it acts as an antagonist for the dopamine D4 receptor, it could potentially reduce dopaminergic signaling .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c1-26-15-19(20(29)24-14-17-4-2-3-9-23-17)21(25-26)32(30,31)28-12-10-27(11-13-28)18-7-5-16(22)6-8-18/h2-9,15H,10-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJTJQICDRMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
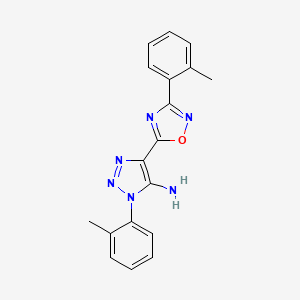
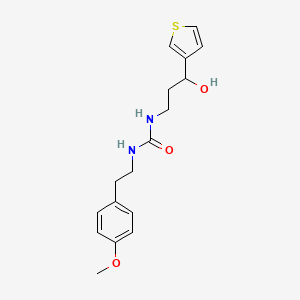
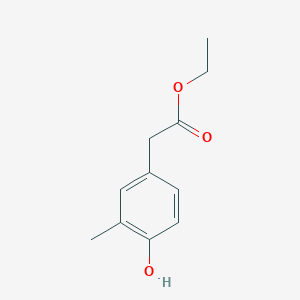

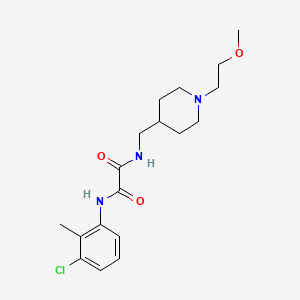

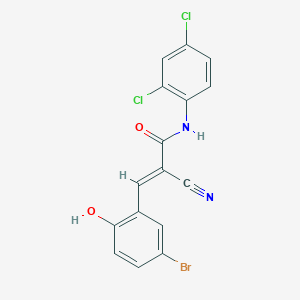
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)
![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)
